molecular formula C12H8BrNO3 B2622788 6-(4-Bromophenoxy)pyridine-3-carboxylic acid CAS No. 954267-63-1

6-(4-Bromophenoxy)pyridine-3-carboxylic acid

Cat. No.: B2622788
CAS No.: 954267-63-1
M. Wt: 294.104
InChI Key: XMNNOJOUWGQFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromophenoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 g/mol . It is a derivative of pyridine and is characterized by the presence of a bromophenoxy group attached to the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenoxy)pyridine-3-carboxylic acid typically involves the reaction of 4-bromophenol with 3-cyanopyridine in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

Scientific Research Applications

6-(4-Bromophenoxy)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenoxy)pyridine-3-carboxylic acid
  • 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid
  • 6-(4-Methylphenoxy)pyridine-3-carboxylic acid

Uniqueness

6-(4-Bromophenoxy)pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenoxy group .

Properties

IUPAC Name

6-(4-bromophenoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNNOJOUWGQFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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